molecular formula C13H16N2O B2951595 1-(1-Benzofuran-2-ylmethyl)piperazine CAS No. 87813-94-3

1-(1-Benzofuran-2-ylmethyl)piperazine

Cat. No.: B2951595
CAS No.: 87813-94-3
M. Wt: 216.284
InChI Key: VCIMEDPTGVLFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-2-ylmethyl)piperazine is a chemical compound with the molecular formula C₁₃H₁₆N₂O It consists of a benzofuran moiety attached to a piperazine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Benzofuran-2-ylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-2-ylmethanol with piperazine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced forms with hydrogenated benzofuran or piperazine rings.

    Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(1-Benzofuran-2-ylmethyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Benzofuranyl)piperazine: Similar structure but with different substitution patterns on the benzofuran ring.

    1-(1-Benzothiophen-2-ylmethyl)piperazine: Contains a benzothiophene moiety instead of a benzofuran moiety.

    1-(1-Benzofuran-2-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and ring systems.

Properties

IUPAC Name

1-(1-benzofuran-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIMEDPTGVLFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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